

# A Comparative Spectroscopic Analysis of 2,4-Dimethyl-2-pentanol and its Isomers

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## Compound of Interest

Compound Name: 2,4-Dimethyl-2-pentanol

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spectroscopic characteristics of **2,4-Dimethyl-2-pentanol** and its structural isomers. Understanding the unique spectral fingerprint of each isomer is crucial for their unambiguous identification in complex mixtures, a common challenge in chemical research and pharmaceutical development. The data presented herein, including  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, Infrared (IR), and Mass Spectrometry (MS), offers a valuable resource for researchers working with these compounds.

## Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **2,4-Dimethyl-2-pentanol** and a selection of its isomers. These tables are designed for easy comparison of the spectral features that differentiate each molecule.

Table 1:  $^1\text{H}$  NMR Spectral Data of **2,4-Dimethyl-2-pentanol** and Its Isomers

Compound	Chemical Shift ( $\delta$ ) ppm, Multiplicity, Integration, Assignment
2,4-Dimethyl-2-pentanol	1.21 (s, 6H, 2xCH <sub>3</sub> at C2), 1.34 (d, 6H, 2xCH <sub>3</sub> at C4), 1.58 (d, 2H, CH <sub>2</sub> ), 1.85 (m, 1H, CH at C4), 2.08 (s, 1H, OH)
1-Heptanol	0.89 (t, 3H, CH <sub>3</sub> ), 1.29 (m, 8H, 4xCH <sub>2</sub> ), 1.54 (p, 2H, CH <sub>2</sub> ), 3.63 (t, 2H, CH <sub>2</sub> -OH), 1.35 (br s, 1H, OH)
2-Heptanol	0.89 (t, 3H, CH <sub>3</sub> ), 1.18 (d, 3H, CH <sub>3</sub> ), 1.28 (m, 6H, 3xCH <sub>2</sub> ), 1.41 (m, 2H, CH <sub>2</sub> ), 3.79 (m, 1H, CH-OH), 1.63 (br s, 1H, OH)
3-Heptanol	0.91 (t, 6H, 2xCH <sub>3</sub> ), 1.39 (m, 8H, 4xCH <sub>2</sub> ), 3.55 (m, 1H, CH-OH), 1.60 (br s, 1H, OH)
2-Methyl-2-hexanol	0.90 (t, 3H, CH <sub>3</sub> ), 1.15 (s, 6H, 2xCH <sub>3</sub> ), 1.28 (m, 4H, 2xCH <sub>2</sub> ), 1.45 (m, 2H, CH <sub>2</sub> ), 1.35 (s, 1H, OH)
3-Methyl-3-hexanol	0.88 (t, 3H, CH <sub>3</sub> ), 0.92 (t, 3H, CH <sub>3</sub> ), 1.08 (s, 3H, CH <sub>3</sub> ), 1.42 (m, 4H, 2xCH <sub>2</sub> ), 1.42 (s, 1H, OH)

Table 2: <sup>13</sup>C NMR Spectral Data of **2,4-Dimethyl-2-pentanol** and Its Isomers

Compound	Chemical Shift ( $\delta$ ) ppm
2,4-Dimethyl-2-pentanol	24.5 (2C), 25.0, 29.4 (2C), 52.8, 71.1
1-Heptanol	14.1, 22.6, 25.9, 29.2, 31.9, 32.8, 62.6
2-Heptanol	14.0, 22.6, 23.4, 25.6, 31.9, 39.4, 68.0
3-Heptanol	9.8, 14.1, 22.9, 27.8, 30.1, 38.8, 73.8
2-Methyl-2-hexanol	14.2, 23.3, 26.1, 29.2, 44.1, 70.9
3-Methyl-3-hexanol	8.2, 14.4, 17.5, 26.6, 36.4, 44.9, 74.3

Table 3: Key IR Absorption Frequencies of **2,4-Dimethyl-2-pentanol** and Its Isomers

Compound	O-H Stretch (cm <sup>-1</sup> )	C-O Stretch (cm <sup>-1</sup> )	C-H Stretch (cm <sup>-1</sup> )
2,4-Dimethyl-2-pentanol	~3380 (broad)	~1140	~2960
1-Heptanol	~3330 (broad)	~1058	~2930, 2860
2-Heptanol	~3340 (broad)	~1115	~2930, 2860
3-Heptanol	~3350 (broad)	~1110	~2960, 2870
2-Methyl-2-hexanol	~3380 (broad)	~1145	~2960
3-Methyl-3-hexanol	~3400 (broad)	~1150	~2970

Table 4: Mass Spectrometry Data (m/z of Key Fragments) of **2,4-Dimethyl-2-pentanol** and Its Isomers

Compound	Molecular Ion (M <sup>+</sup> )	Base Peak	Other Key Fragments
2,4-Dimethyl-2-pentanol	116	59	43, 57, 73, 98
1-Heptanol	116	43	31, 41, 55, 70, 98
2-Heptanol	116	45	43, 59, 72, 101
3-Heptanol	116	59	41, 43, 73, 87
2-Methyl-2-hexanol	116	59	43, 73, 101
3-Methyl-3-hexanol	116	73	43, 55, 87

## Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques cited in this guide. Specific parameters may vary between instruments and laboratories.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Samples were prepared by dissolving approximately 5-10 mg of the analyte in 0.5-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing tetramethylsilane (TMS) as an internal standard.
- **$^1\text{H}$  NMR Spectroscopy:** Proton NMR spectra were recorded on a spectrometer operating at a frequency of 300 MHz or 400 MHz. Data was acquired with a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
- **$^{13}\text{C}$  NMR Spectroscopy:** Carbon-13 NMR spectra were recorded on the same spectrometer at a corresponding frequency (e.g., 75 MHz or 100 MHz). Spectra were obtained using proton decoupling with a spectral width of 200-220 ppm.

#### Infrared (IR) Spectroscopy

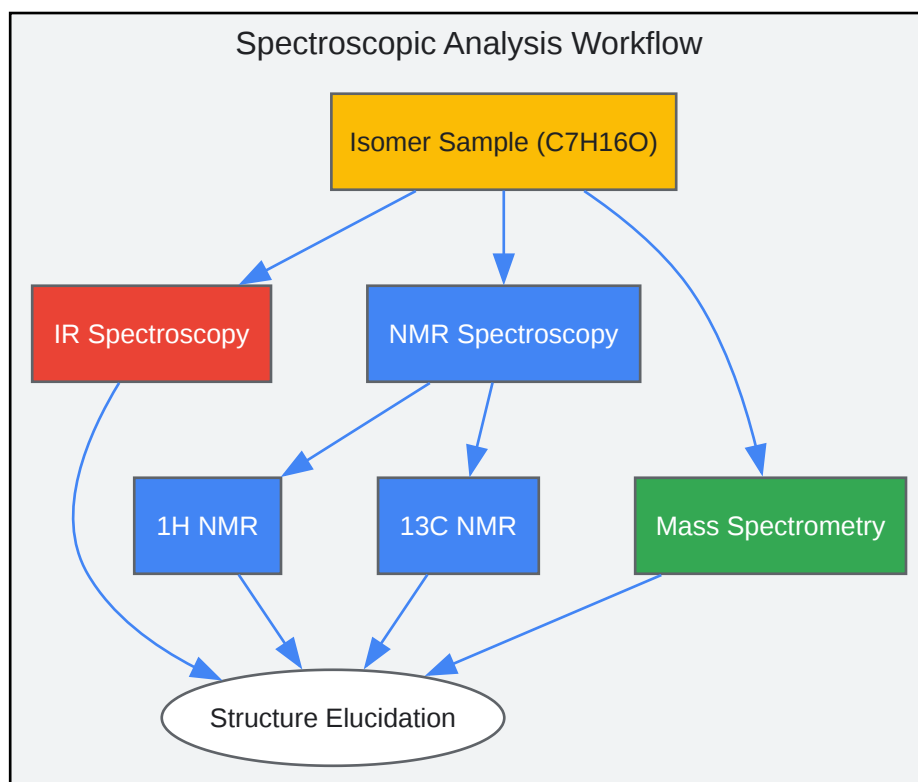
- **Sample Preparation:** A small drop of the neat liquid sample was placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- **Data Acquisition:** FTIR spectra were recorded over the range of 4000-600  $\text{cm}^{-1}$ . A background spectrum of the clean ATR crystal was acquired prior to the sample spectrum. Typically, 16 to 32 scans were co-added at a resolution of 4  $\text{cm}^{-1}$ .

#### Mass Spectrometry (MS)

- **Sample Introduction:** Samples were introduced into the mass spectrometer via a gas chromatograph (GC-MS) equipped with a capillary column suitable for separating volatile organic compounds.
- **Ionization:** Electron Ionization (EI) was used with a standard electron energy of 70 eV.
- **Mass Analysis:** The mass-to-charge ratios ( $m/z$ ) of the resulting fragments were analyzed using a quadrupole mass analyzer.

## Visualization of the Characterization Workflow

The following diagram illustrates the logical workflow for the characterization of **2,4-Dimethyl-2-pentanol** isomers using the spectroscopic techniques discussed.



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Caption: Workflow for Isomer Characterization.

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